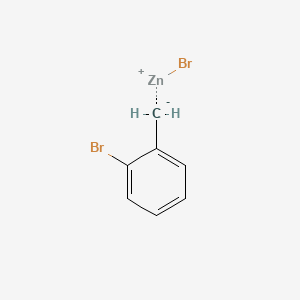

2-Bromobenzylzinc bromide

描述

Historical Context and Evolution of Organozinc Reagents in Synthetic Chemistry

The field of organometallic chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324) from the reaction of ethyl iodide and zinc metal. digitellinc.comwikipedia.org This discovery was a cornerstone for the development of valence theory. digitellinc.com In the following years, the scope of organozinc reagents expanded significantly. Researchers at Kazan Imperial University, including Aleksandr Butlerov and Aleksandr Zaitsev, pioneered the use of these reagents for synthesizing tertiary alcohols from acid chlorides. digitellinc.com Zaitsev's student, Georg Wagner, further extended this to include aldehydes and esters. digitellinc.com

A major breakthrough was the Reformatsky reaction, developed by Sergei Reformatskii, which utilized an α-halocarboxylate ester with zinc to form β-hydroxy esters. digitellinc.com For a long period, however, organozinc reagents were overshadowed by the more reactive Grignard and organolithium reagents. researchgate.net Their resurgence came in the 1970s with the advent of palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, developed by Ei-ichi Negishi. uni-muenchen.de This powerful carbon-carbon bond-forming reaction demonstrated the utility of organozinc halides in coupling with various organic halides with high efficiency and selectivity, solidifying their importance in modern organic synthesis. uni-muenchen.dewikipedia.orgorganic-chemistry.org

General Principles and Reactivity Spectrum of Benzylic Organozinc Halides

Benzylic organozinc halides are a subclass of organozinc compounds that feature a zinc-halogen group attached to a benzylic carbon. They are typically generated through the direct insertion of zinc metal into a benzyl-halogen bond. nih.gov A key characteristic of these reagents is their moderate reactivity compared to their organomagnesium (Grignard) or organolithium counterparts. wikipedia.orgresearchgate.net This lower reactivity translates to a higher tolerance for a wide array of functional groups, such as esters, nitriles, and ketones, within the substrate, which is a significant advantage in the synthesis of complex molecules. researchgate.netnih.gov

The primary utility of benzylic organozinc halides is in transition metal-catalyzed cross-coupling reactions. nih.gov In these reactions, typically catalyzed by palladium or nickel complexes, the organozinc compound acts as the nucleophilic partner, transferring its organic group to an electrophilic partner, such as an aryl or vinyl halide, to form a new carbon-carbon bond. wikipedia.orgwikipedia.org The stability of the benzylic group and its electronic properties influence the regioselectivity and efficiency of these coupling reactions. Despite their relative stability, benzylic organozinc halides are sensitive to moisture and air and are often prepared in situ or handled using air-free techniques. wikipedia.org

Specific Importance and Research Focus on 2-Bromobenzylzinc Bromide

This compound (C₇H₆Br₂Zn) is an organozinc reagent of significant interest, primarily used as a solution in a solvent like tetrahydrofuran (B95107) (THF). fishersci.se It is synthesized by reacting 2-bromobenzyl bromide with activated zinc metal in an anhydrous solvent.

| Property | Value |

| Molecular Formula | C₇H₆Br₂Zn |

| Molecular Weight | 315.31 g/mol |

| Appearance | Typically a solution in THF |

| Sensitivity | Air and moisture sensitive |

Table 1: Chemical Properties of this compound. fishersci.sechemdad.com

The unique feature of this reagent is the presence of a bromine atom on the aromatic ring, which influences its reactivity and provides a handle for subsequent synthetic transformations. This dual reactivity makes it a versatile tool in multi-step syntheses.

The primary research applications of this compound are in two main areas:

Negishi Cross-Coupling Reactions: It is widely used in palladium- or nickel-catalyzed Negishi couplings to react with various electrophiles, leading to the formation of substituted aromatic compounds. wikipedia.org For instance, it can be coupled with aryl halides to produce biaryl derivatives.

Nickel-Catalyzed Carboannulation: A notable application is its reaction with alkynes and other unsaturated compounds in the presence of a nickel catalyst to form indenes and indanes. organic-chemistry.orgorganic-chemistry.org This carboannulation process is an efficient method for constructing these important bicyclic structures. organic-chemistry.org

| Reaction Type | Reactants | Catalyst | Product | Yield | Reference |

| Negishi Coupling | This compound + 4-bromotoluene | Pd(PPh₃)₄ | 2-bromo-4'-methyl-1,1'-biphenyl | 60–75% | |

| Carboannulation | This compound + Phenylacetylene | Nickel(II) iodide | 1-Phenylindene | 78% | |

| Carboannulation | o-bromobenzyl zinc bromide + Acrylates/Styrenes | Nickel catalyst | Indanes | Good yields | organic-chemistry.orgorganic-chemistry.org |

Table 2: Selected Research Findings on the Reactivity of this compound.

The mechanism of action involves the zinc reagent acting as a nucleophile, where the zinc atom facilitates the transfer of the 2-bromobenzyl group to an electrophile, often via a transient organopalladium or organonickel intermediate in catalyzed reactions.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-bromo-2-methanidylbenzene;bromozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWAMZSHJOIPLU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Br.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408054 | |

| Record name | 2-Bromobenzylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-27-1 | |

| Record name | 2-Bromobenzylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromobenzylzinc Bromide

Preparation of Precursor Materials

The synthesis of 2-bromobenzyl bromide is a critical first step in the preparation of 2-bromobenzylzinc bromide. This section details the common methods for its synthesis.

Free radical bromination of 2-bromotoluene is a primary method for synthesizing 2-bromobenzyl bromide. This reaction typically involves the use of a brominating agent and an initiator, often under irradiation, to facilitate the substitution of a hydrogen atom on the methyl group with a bromine atom.

One common approach involves dissolving 2-bromotoluene in a suitable solvent like dry carbon tetrachloride. prepchem.com Elemental bromine is then added dropwise to the boiling mixture while it is irradiated with a photolamp, typically a 500-watt lamp. prepchem.com The reaction is monitored by observing the color of the refluxing solvent; the rate of bromine addition is adjusted to maintain a nearly colorless state, indicating the consumption of bromine. prepchem.com This process, which can take between 30 minutes to 2 hours, yields 2-bromobenzyl bromide with reported yields around 80%. prepchem.com

Another method utilizes N-bromosuccinimide (NBS) as the brominating agent, which is considered a more cost-effective and less hazardous alternative to liquid bromine. guidechem.com However, the high cost of NBS and its low effective bromine content can sometimes result in lower product yields. guidechem.com The reaction can be initiated by light or a radical initiator like benzoyl peroxide. sci-hub.seyoutube.com For instance, the bromination of p-toluic acid with NBS in refluxing carbon tetrachloride, initiated by benzoyl peroxide, proceeds to completion within an hour. sci-hub.se

A study also presents a one-pot synthesis of 2-bromobenzyl bromide using toluene as the substrate and sodium bromate and sodium bromide as the brominating reagents, achieving a yield of 82%. guidechem.com The reaction is carried out until the formation of by-products becomes significant, and the product is then purified by recrystallization. guidechem.com

Table 1: Comparison of Free Radical Bromination Methods for 2-Bromobenzyl Bromide Synthesis

| Brominating Agent | Substrate | Initiator/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Elemental Bromine | 2-Bromotoluene | 500-watt photolamp, boiling | Carbon Tetrachloride | 80% | prepchem.com |

| N-Bromosuccinimide (NBS) | Toluene | Radical Initiator | Various | Lower yields reported (e.g., 38.6%) | guidechem.com |

| Sodium Bromate/Sodium Bromide | Toluene | Not specified | Not specified | 82% | guidechem.com |

| Bromine/Chlorine | Toluene | Heat (100°C) | None | High | sciencemadness.org |

Besides free radical bromination, other halogenation methods can be employed to synthesize 2-bromobenzyl bromide. These methods often involve the conversion of benzyl (B1604629) alcohols to benzyl bromides. For example, benzyl alcohol can be used as a substrate in a one-pot reaction with liquid bromine. guidechem.com Another approach involves the bromination of benzyl alcohol to obtain an intermediate, which is then further brominated at the benzylic position using phosphorus tribromide. guidechem.com

The use of N-bromosuccinimide (NBS) is also a viable alternative, avoiding the use of highly toxic liquid bromine. guidechem.com Continuous-flow protocols using NBS with a household compact fluorescent lamp for activation have been developed, using acetonitrile as a solvent to avoid hazardous chlorinated solvents. organic-chemistry.org

Synthesis of 2-Bromobenzyl Bromide

Direct Metal Insertion Strategies

The formation of this compound is achieved through the direct insertion of zinc metal into the carbon-bromine bond of 2-bromobenzyl bromide. The reactivity of the zinc is a crucial factor in the success of this reaction.

Highly reactive zinc, such as Rieke zinc, is often employed to facilitate the oxidative addition to organic halides. riekemetals.com Rieke zinc is prepared by the reduction of zinc(II) salts, typically with lithium naphthalenide or sodium metal, resulting in a finely divided and highly reactive metal powder. nih.govgoogle.com This activated zinc readily reacts with alkyl, aryl, and vinyl halides under mild conditions to form the corresponding organozinc reagents. riekemetals.com

The direct insertion of zinc into 2-bromobenzyl bromide using Rieke zinc provides a straightforward route to this compound. The high reactivity of Rieke zinc allows the reaction to proceed efficiently, even with less reactive organic bromides. google.com

The efficiency of the direct zinc insertion can be significantly influenced by the reaction conditions. Several factors, including the method of zinc activation, the solvent, and the presence of activating agents, play a crucial role.

Zinc Activation: Besides the use of Rieke zinc, other methods can be used to activate commercially available zinc powder. A common and effective method involves the use of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The presence of LiCl significantly accelerates the reaction rate and improves the yield of the organozinc compound, allowing the preparation to be carried out at room temperature or moderate temperatures (25-50°C). organic-chemistry.org The activation of zinc dust with LiCl is thought to involve the rapid removal of the formed organozinc reagent from the metal surface, which facilitates a continuous reaction. organic-chemistry.org Other activating agents include iodine and 1,2-dibromoethane. organic-chemistry.orgbeilstein-journals.org For instance, zinc metal activated with a catalytic amount of iodine in a polar aprotic solvent can efficiently prepare alkylzinc bromides. organic-chemistry.org

Solvents: The choice of solvent is critical for the successful formation of organozinc reagents. Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used. nih.gov THF is a commonly used solvent, particularly in conjunction with LiCl activation. organic-chemistry.org

Temperature: The reaction temperature can be optimized to balance the reaction rate and the stability of the organozinc product. With highly activated zinc, the reaction can often be performed at or slightly above room temperature. organic-chemistry.org

Table 2: Key Parameters for Optimization of Direct Zinc Insertion

| Parameter | Conditions/Reagents | Effect | Reference |

|---|---|---|---|

| Zinc Activation | Rieke Zinc | Highly reactive, facilitates insertion into less reactive bromides | riekemetals.comgoogle.com |

| Lithium Chloride (LiCl) | Accelerates reaction rate, improves yield | organic-chemistry.org | |

| Iodine (I₂) | Activates zinc, facilitates conversion of bromides to more reactive iodides | organic-chemistry.org | |

| 1,2-Dibromoethane | Activator for zinc dust | beilstein-journals.org | |

| Solvent | Tetrahydrofuran (THF) | Common solvent, effective with LiCl activation | organic-chemistry.org |

| Polar Aprotic Solvents (DMF, DMSO) | Facilitate the synthesis of organozinc reagents | nih.gov | |

| Temperature | Room Temperature to 50°C | Optimal range for reactions with activated zinc | organic-chemistry.org |

Transmetalation Routes to this compound

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic group from one metal to another. This methodology is extensively used for the preparation of organozinc reagents like this compound due to its high efficiency and tolerance for various functional groups. The general strategy involves the initial formation of a more reactive organometallic intermediate, typically an organolithium or organomagnesium compound, which is then reacted with a zinc(II) halide to yield the desired organozinc species.

The halogen-lithium exchange is a powerful and widely used method for the synthesis of organolithium compounds, which serve as precursors for transmetalation to zinc. wikipedia.orgharvard.edu This method is particularly effective for aryl and vinyl halides and relies on the exchange between a halogen atom on the organic substrate and a lithium atom from an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). wikipedia.org

The synthesis of this compound via this route would begin with 1-bromo-2-(bromomethyl)benzene. A bromine-lithium exchange is selectively performed on the aromatic bromine due to the higher acidity of sp²-hybridized carbons compared to sp³-hybridized carbons. The reaction is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at very low temperatures, often between -78 °C and -100 °C, to prevent side reactions. orgsyn.org The resulting 2-(bromomethyl)phenyllithium intermediate is highly reactive and is immediately quenched by the addition of a solution of zinc(II) bromide (ZnBr₂). orgsyn.org This transmetalation step is rapid and results in the formation of the more stable this compound.

The general protocol for this transformation is outlined below, based on procedures for analogous aryl zinc reagents. orgsyn.org

Reaction Scheme:

Halogen-Lithium Exchange:

2-Bromobenzyl bromide + n-BuLi → 2-(Bromomethyl)phenyllithium + n-BuBr

Transmetalation:

2-(Bromomethyl)phenyllithium + ZnBr₂ → this compound + LiBr

Table 1: Typical Reaction Conditions for Halogen-Lithium Exchange and Transmetalation

| Parameter | Condition | Purpose |

| Starting Material | 1-Bromo-2-(bromomethyl)benzene | Precursor for the organolithium reagent |

| Reagent | n-Butyllithium (n-BuLi) | Effects the bromine-lithium exchange |

| Solvent | Tetrahydrofuran (THF), anhydrous | Provides a polar aprotic medium for the reaction |

| Temperature | -100 °C to -78 °C | Minimizes side reactions and decomposition of the organolithium intermediate |

| Transmetalating Agent | Zinc(II) bromide (ZnBr₂) | Reacts with the organolithium to form the organozinc compound |

This method's primary advantage is the high rate of the halogen-lithium exchange, which is often faster than competing nucleophilic additions or proton transfers. harvard.edu However, the requirement for cryogenic temperatures and the high reactivity of the organolithium intermediate can be limitations, especially for large-scale industrial applications. orgsyn.org

An alternative and often more convenient route for preparing organozinc reagents involves an iodine-magnesium exchange followed by transmetalation. orgsyn.org This method typically starts from an organic iodide, in this case, 1-bromo-2-(iodomethyl)benzene or 2-bromo-1-iodobenzene, although the former would be less common. A more practical approach involves starting with 2-bromoiodobenzene to first generate the aryl magnesium species. The iodine-magnesium exchange is performed using a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl). nih.gov The i-PrMgCl·LiCl complex, known as a "Turbo-Grignard" reagent, exhibits enhanced reactivity that facilitates the exchange even at moderate temperatures (e.g., -20 °C to 0 °C). nih.govethz.ch

This exchange produces an intermediate organomagnesium species, (2-bromophenyl)magnesium iodide. This Grignard reagent is then transmetalated by adding a solution of zinc(II) bromide. This step yields the final this compound. This pathway is generally more tolerant of functional groups than the lithium-based route and can be performed at more accessible temperatures, making it suitable for industrial applications. orgsyn.org

The reaction sequence can be summarized as:

Iodine-Magnesium Exchange:

2-Bromoiodobenzene + i-PrMgCl·LiCl → (2-Bromophenyl)magnesium iodide + i-PrCl + LiCl

Transmetalation:

(2-Bromophenyl)magnesium iodide + ZnBr₂ → this compound + MgIBr

Table 2: Typical Reaction Conditions for Iodine-Magnesium Exchange and Transmetalation

| Parameter | Condition | Purpose |

| Starting Material | 2-Bromoiodobenzene | Precursor for the organomagnesium reagent |

| Reagent | Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) | Effects the iodine-magnesium exchange |

| Solvent | Tetrahydrofuran (THF), anhydrous | Common solvent for Grignard reactions |

| Temperature | -20 °C to 0 °C | Milder conditions compared to lithium-halogen exchange |

| Transmetalating Agent | Zinc(II) bromide (ZnBr₂) | Forms the target organozinc compound from the Grignard reagent |

Beyond halogen-metal exchange reactions, a primary method for synthesizing benzylzinc reagents involves the transmetalation of a pre-formed Grignard reagent. This approach begins with the direct insertion of magnesium metal into the carbon-halogen bond of a benzyl halide, such as 2-bromobenzyl bromide, to form the corresponding Grignard reagent, 2-bromobenzylmagnesium bromide.

This Grignard formation is a standard procedure, typically carried out in an ethereal solvent like diethyl ether or THF. Once the organomagnesium reagent is prepared, it is then treated with a zinc(II) halide, such as ZnBr₂ or ZnCl₂, to undergo transmetalation. This reaction readily proceeds as zinc is more electronegative than magnesium, driving the equilibrium towards the formation of the organozinc compound.

Reaction Scheme:

Grignard Formation:

2-Bromobenzyl bromide + Mg → 2-Bromobenzylmagnesium bromide

Transmetalation:

2-Bromobenzylmagnesium bromide + ZnBr₂ → this compound + MgBr₂

This method is one of the most common and practical ways to access benzylic zinc reagents. It avoids the use of highly reactive organolithium reagents and cryogenic temperatures, offering a balance of reactivity and operational simplicity. The resulting this compound is a key intermediate in various carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. wikipedia.org

Reactivity Profiles and Fundamental Reaction Pathways of 2 Bromobenzylzinc Bromide

Nucleophilic Character and Basic Reaction Principles

2-Bromobenzylzinc bromide exhibits significant nucleophilic character at the benzylic carbon atom. The carbon-zinc bond is polarized, with the carbon atom bearing a partial negative charge, making it reactive towards a variety of electrophiles. This inherent nucleophilicity is the foundation of its utility in synthetic organic chemistry, particularly in the formation of new carbon-carbon bonds. mdpi.comnih.gov

The fundamental reaction principle involves the transfer of the 2-bromobenzyl group from the zinc atom to an electrophilic center. Organozinc reagents like this compound are known to be more reactive than corresponding organoboranes (used in Suzuki coupling) and organostannanes (used in Stille coupling), although they are sensitive to moisture and air, necessitating anhydrous and oxygen-free reaction conditions. youtube.com The reactivity of organozinc halides can be influenced by the solvent, with coordinating solvents like tetrahydrofuran (B95107) (THF) being preferred for their ability to stabilize the reagent.

Carbon-Carbon Bond Forming Reactions

This compound is a versatile reagent for constructing carbon-carbon bonds, primarily through cross-coupling reactions. These reactions typically involve a transition metal catalyst that facilitates the coupling of the organozinc reagent with an organic halide or triflate.

The Negishi coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides an effective method for the synthesis of diarylmethanes and their derivatives. The catalytic cycle generally proceeds through three elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comillinois.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. youtube.com

Transmetalation: The 2-bromobenzyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. youtube.com

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Palladium catalysts are often preferred due to their high chemical yields and tolerance for a wide range of functional groups. wikipedia.org The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency, particularly in suppressing side reactions like β-hydride elimination. nih.govmit.edumit.edu

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with Aryl Halides

| Aryl Halide | Ligand | Product | Yield (%) |

|---|---|---|---|

| 2-Bromobenzonitrile | CPhos | 2-(2-Bromobenzyl)benzonitrile | High |

| 2-Bromoanisole | CPhos | 1-(2-Bromobenzyl)-2-methoxybenzene | High |

| 4-Bromobenzaldehyde | SPhos | 4-(2-Bromobenzyl)benzaldehyde | 92 |

Nickel catalysts serve as a more cost-effective alternative to palladium for mediating cross-coupling reactions involving this compound. wikipedia.org Nickel-catalyzed systems can couple benzylic zinc reagents with a variety of aryl bromides, chlorides, and tosylates to form diarylmethane structures. researchgate.net The mechanism of nickel-catalyzed cross-coupling can differ from that of palladium and may involve Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, sometimes proceeding through radical intermediates. illinois.edu

These reactions are effective for creating C(sp²)–C(sp³) bonds and can tolerate various functional groups. researchgate.netrsc.org The choice of ligand is also crucial in nickel catalysis to achieve high yields and selectivity. rsc.org

Table 2: Examples of Nickel-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl Halides

| Aryl Halide/Electrophile | Ligand | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | PPh₃/IPr | 1-(2-Bromobenzyl)-4-methylbenzene | Good |

| 4-Bromotoluene | PPh₃/ItBu | 1-(2-Bromobenzyl)-4-methylbenzene | Excellent |

| Phenyl Tosylate | Isoquinoline | 2-Bromobenzylbenzene | 70 |

Copper(I) salts can also promote cross-coupling reactions with organozinc reagents. While less common than palladium or nickel catalysis for this specific transformation, copper-promoted reactions are a significant area of cross-coupling chemistry. These reactions can be used for the formation of carbon-heteroatom bonds and, in some cases, carbon-carbon bonds. beilstein-journals.org The mechanism is believed to involve the formation of a higher-order zincate or a copper-organozinc intermediate. Research has shown copper-catalyzed cross-coupling of alkyl bromides with diorganozinc reagents, suggesting the feasibility of similar reactivity with this compound. researchgate.net

Table 3: General Reactivity in Copper-Promoted Cross-Coupling Reactions

| Electrophile | Copper Source | General Product |

|---|---|---|

| Alkyl Bromide | Cu(I) salt | Perfluoroalkylated alkane |

| Aryl Iodide | CuSeCF₃·DMF | Trifluoromethylselenolated arene |

Iron catalysts are an emerging, highly cost-effective, and environmentally benign alternative for cross-coupling reactions. organic-chemistry.orgprinceton.edu Iron-catalyzed cross-coupling of arylzinc reagents with alkyl sulfonates and Grignard reagents with allylic bromides have been reported. organic-chemistry.orgrsc.org These reactions often proceed through radical mechanisms. princeton.edu The application of iron catalysis to the cross-coupling of this compound with aryl halides is a promising area of research, offering a more sustainable approach to the synthesis of diarylmethanes. researchgate.net

Table 4: Examples of Iron-Mediated Cross-Coupling Reactions

| Nucleophile | Electrophile | Ligand/Additive | Product | Yield (%) |

|---|---|---|---|---|

| Arylzinc reagent | Primary alkyl sulfonate | TMEDA | Alkylated arene | Good |

| Arylzinc reagent | Secondary alkyl sulfonate | TMEDA/MgBr₂ | Alkylated arene | Good |

| Benzyl (B1604629) halide | Diarylzinc | Phosphine | Diarylmethane | 92 |

Cross-Coupling Reactions

Rhodium-Catalyzed Coupling Reactions

Organozinc reagents are recognized for their utility in cross-coupling reactions catalyzed by various transition metals, including rhodium. nih.gov These reactions are valuable for forming carbon-carbon bonds. While the Negishi coupling, which utilizes organozinc compounds, is well-established with palladium and nickel catalysts, the use of rhodium offers alternative reactivity. nih.govorganic-chemistry.orgwikipedia.org However, despite the general application of organozinc reagents in rhodium-catalyzed syntheses of diarylmethanes, specific examples detailing the cross-coupling of this compound under rhodium catalysis are not extensively documented in the surveyed literature. nih.gov

Carboannulation Reactions

A significant application of this compound is in nickel-catalyzed carboannulation reactions. This strategy provides a versatile route to synthesize valuable five-membered ring systems, such as indenes and indanes, by reacting with various unsaturated compounds.

A mild and efficient method for preparing a variety of indene (B144670) derivatives involves the nickel-catalyzed reaction of this compound with terminal and internal alkynes. nih.govorganic-chemistry.org This transformation has been shown to proceed in good yields, demonstrating broad substrate tolerance. organic-chemistry.org The catalyst found to be most effective for this process is bis(triphenylphosphine)nickel(II) iodide (Ni(PPh₃)₂I₂). organic-chemistry.org The reaction mechanism is proposed to begin with the oxidative addition of the Ni(0) species to the aryl-bromide bond of the organozinc reagent, followed by the insertion of the alkyne. organic-chemistry.org

The scope of the reaction includes various substituted alkynes, leading to the corresponding indene frameworks, which are present in numerous biologically active compounds. nih.gov

Table 1: Nickel-Catalyzed Synthesis of Indenes from this compound and Alkynes Data compiled from research findings. organic-chemistry.orgnih.gov

| Alkyne Substrate | Product | Catalyst | Yield (%) |

| Phenylacetylene | 2-Phenyl-1H-indene | Ni(PPh₃)₂I₂ | 85 |

| 1-Hexyne | 2-Butyl-1H-indene | Ni(PPh₃)₂I₂ | 75 |

| 1-Phenyl-1-propyne | 1-Methyl-2-phenyl-1H-indene | Ni(PPh₃)₂I₂ | 80 |

| Diphenylacetylene | 1,2-Diphenyl-1H-indene | Ni(PPh₃)₂I₂ | 78 |

| Methyl propiolate | Methyl 1H-indene-2-carboxylate | Ni(PPh₃)₂I₂ | 65 |

The nickel-catalyzed carboannulation methodology has been successfully extended to the synthesis of indane derivatives. nih.govorganic-chemistry.org In this variation, acrylates and styrenes are used as the unsaturated coupling partners instead of alkynes. organic-chemistry.orgnih.gov The reaction of this compound with substrates like methyl acrylate (B77674) or styrene (B11656) proceeds smoothly under similar nickel-catalyzed conditions to afford the corresponding indane products in high yields. nih.gov For example, the reaction with styrene and its derivatives works well, yielding 1-aryl indanes. nih.gov

Table 2: Nickel-Catalyzed Synthesis of Indanes from this compound Data compiled from research findings. nih.gov

| Unsaturated Substrate | Product | Catalyst | Yield (%) |

| Methyl acrylate | Methyl indane-1-carboxylate | Ni(PPh₃)₂I₂ | 82 |

| Ethyl acrylate | Ethyl indane-1-carboxylate | Ni(PPh₃)₂I₂ | 80 |

| Styrene | 1-Phenylindane | Ni(PPh₃)₂I₂ | 80 |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)indane | Ni(PPh₃)₂I₂ | 78 |

Regioselectivity is a critical aspect of these nickel-catalyzed carboannulation reactions, and it is influenced by the nature of the unsaturated substrate. organic-chemistry.org In the reaction with terminal alkynes, such as methyl propiolate, the electron-withdrawing group directs the regiochemistry, leading to the substituent at the 2-position of the resulting indene. nih.gov

Interestingly, a reversal of regioselectivity is observed when using acrylates. nih.gov For instance, the reaction with methyl acrylate yields methyl indane-1-carboxylate, with the carboxylate group positioned at the 1-position of the indane ring. nih.gov This outcome is contrary to the regiochemistry seen with electronically similar alkyne substrates. nih.gov Similarly, the reaction with styrene affords 1-aryl indanes. nih.gov This control over the regiochemical outcome is governed by the steric and electronic effects of the substituents on the coupling partners, highlighting the versatility of the catalytic system. organic-chemistry.org

Addition Reactions to Unsaturated Systems

Organozinc reagents are well-known nucleophiles capable of adding to unsaturated systems like aldehydes, ketones, and imines. organic-chemistry.orgbeilstein-journals.org This fundamental reactivity allows for the formation of new carbon-carbon bonds and the synthesis of alcohols and amines. khanacademy.orglibretexts.org The addition to a carbonyl group involves the nucleophilic attack of the organozinc compound on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.org

While this represents a general reaction pathway for organozinc compounds, the specific literature detailing the simple nucleophilic addition of this compound to isolated aldehydes, ketones, or imines is sparse. The research focus for this particular reagent has been heavily skewed towards its application in the more complex, catalyzed carboannulation and cross-coupling reactions discussed elsewhere in this article. nih.govorganic-chemistry.org

Intramolecular Cyclization Reactions

The concept of intramolecular cyclization is central to the reactivity of this compound, particularly in the context of the nickel-catalyzed reactions previously described. The initial hypothesis for the synthesis of indenes from this reagent was framed as an Intramolecular Negishi Coupling (INC) reaction. nih.gov

This proposed mechanism involves two key steps:

Intermolecular Addition: The arylnickel species, formed from the oxidative addition of Ni(0) to this compound, first adds across the alkyne or alkene.

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the benzylic zinc-carbon bond is involved in the ring-closing step to form the five-membered ring, followed by reductive elimination to regenerate the catalyst and yield the final indene or indane product. organic-chemistry.orgnih.gov

Therefore, the primary and most well-documented intramolecular cyclization pathway involving this compound is the carboannulation reaction itself, which serves as a powerful tool for constructing cyclic frameworks. nih.gov

Applications of 2 Bromobenzylzinc Bromide in Advanced Organic Synthesis

Synthesis of Complex Cyclic and Polycyclic Scaffolds

The ability to construct cyclic and polycyclic frameworks is a cornerstone of organic synthesis, providing access to a vast array of medicinally and materially important compounds. 2-Bromobenzylzinc bromide has proven to be a particularly effective precursor for the synthesis of indene (B144670) and indane derivatives, which are core structures in many biologically active molecules and functional materials.

Divergent Synthesis of Indenes and Indane Derivatives

A significant application of this compound is in the nickel-catalyzed carboannulation reaction with unsaturated compounds to furnish indenes and indane derivatives. organic-chemistry.orgacs.org This methodology allows for a divergent approach to these valuable scaffolds from a common precursor. The reaction of this compound with various terminal and internal alkynes in the presence of a nickel catalyst leads to the formation of substituted indenes in good yields. acs.org The versatility of this method is further demonstrated by its successful extension to the synthesis of indane derivatives through the reaction with alkenes such as acrylates and styrene (B11656). organic-chemistry.orgacs.org

The reaction conditions are typically mild, and the choice of the unsaturated coupling partner dictates the final product, allowing for a high degree of molecular diversity. This divergent approach is a powerful strategy for building libraries of indene and indane-based compounds for screening and development purposes.

| Unsaturated Partner | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 1-Phenyl-1H-indene | 85 |

| 1-Hexyne | 1-Butyl-1H-indene | 78 |

| Diphenylacetylene | 1,2-Diphenyl-1H-indene | 82 |

| Methyl acrylate (B77674) | Methyl indane-2-carboxylate | 82 |

| Styrene | 1-Phenylindane | 75 |

Construction of Indane-1-Carboxylate Derivatives

A notable extension of the nickel-catalyzed carboannulation reaction is the synthesis of indane-1-carboxylate derivatives. The reaction of this compound with acrylate esters provides a direct route to these valuable compounds. Specifically, the treatment of this compound with methyl acrylate under nickel catalysis smoothly affords methyl indane-1-carboxylate in good yield. This reaction is significant as indane-1-carboxylic acid is an important raw material for the synthesis of various pharmaceuticals.

General Applications in C-C Bond Formation for Complex Molecules

Beyond the synthesis of indenes and indanes, this compound serves as a versatile nucleophile in a broader range of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic molecules. acs.org As an organozinc reagent, it participates in Negishi cross-coupling reactions, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. wikipedia.org This capability allows for the connection of the 2-bromobenzyl moiety to a wide variety of organic electrophiles, including aryl, vinyl, and alkyl halides or triflates. The utility of this reagent in building molecular complexity is underscored by the mild reaction conditions and the high functional group tolerance associated with organozinc reagents.

Formation of Substituted Diarylmethanes

Substituted diarylmethanes are a prevalent structural motif in numerous pharmaceuticals, agrochemicals, and materials. nih.gov The Negishi cross-coupling reaction provides a powerful and versatile method for the synthesis of these compounds, and this compound can be employed as a key building block in this transformation. In this context, the organozinc reagent is coupled with a variety of aryl halides or triflates in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

While the direct use of this compound is not always explicitly detailed in broad reviews of diarylmethane synthesis, the general reactivity of benzylzinc bromides in these couplings is well-established. nih.gov The reaction tolerates a wide range of substituents on both the benzylzinc reagent and the aryl coupling partner, allowing for the synthesis of a diverse library of substituted diarylmethanes. The choice of catalyst and ligands can influence the efficiency and selectivity of the coupling reaction.

Enabling Functional Group Tolerance in Synthetic Sequences

In the context of nickel- and palladium-catalyzed cross-coupling reactions, the functional group compatibility of this compound allows for its use in the later stages of a synthesis, where complex and sensitive molecules are being assembled. acs.orgnih.govnih.gov This feature is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds, which often contain multiple functional groups that are sensitive to harsh reaction conditions.

Potential as an Intermediate in Specific Synthetic Targets

The attributes of this compound, namely its ability to form C-C bonds under mild conditions with high functional group tolerance, position it as a valuable intermediate in the synthesis of specific, complex target molecules. While a comprehensive list of all such applications is beyond the scope of this article, the utility of related benzylzinc reagents in natural product synthesis highlights the potential of their 2-bromo-substituted counterpart. For instance, benzylzinc bromide has been utilized in the synthesis of various natural products where the introduction of a benzyl (B1604629) group is a key strategic step. Given its similar reactivity profile, this compound can be envisioned as a crucial intermediate for the construction of complex natural products and other biologically active molecules where a substituted benzyl moiety is required. The bromine atom on the aromatic ring also provides a handle for further functionalization, adding to its synthetic potential.

Mechanistic Investigations and Computational Studies of 2 Bromobenzylzinc Bromide Reactivity

Elucidation of Reaction Mechanisms

Oxidative addition is the initial step in many cross-coupling catalytic cycles, where a low-valent transition metal complex inserts into a covalent bond of an electrophile (e.g., an aryl halide), increasing the metal's oxidation state and coordination number. For reactions utilizing 2-bromobenzylzinc bromide, this step involves the catalyst, not the zinc reagent itself, which has already been formed via an oxidative addition of zinc metal to 2-bromobenzyl bromide. The mechanism of oxidative addition of an organic halide to a metal center like Ni(0) or Pd(0) can follow several pathways.

Concerted Pathway: This pathway is common for non-polar substrates. It involves the formation of a three-membered transition state where the metal adds across the C-X bond simultaneously.

SN2-type Mechanism: In this pathway, the metal complex acts as a nucleophile, attacking the electrophilic carbon of the organic halide and displacing the halide in a manner analogous to a classical SN2 reaction. This mechanism often results in the inversion of stereochemistry at the carbon center.

Radical Pathways: These pathways can involve single-electron transfer (SET) from the metal to the organic halide, generating a radical anion that then fragments. Radical mechanisms can be either chain or non-chain processes and are influenced by the electronic properties of the substrate and ligands.

The operative pathway depends on factors such as the identity of the metal, the nature of the ligands, and the electronic and steric properties of the organic halide.

Migratory insertion is an intramolecular process where two adjacent (cis) ligands on a metal center couple to form a new, single ligand. This reaction does not change the formal oxidation state of the metal. A common example is the insertion of carbon monoxide (CO) into a metal-alkyl or metal-aryl bond to form a metal-acyl complex.

For a migratory insertion to occur, several conditions must be met:

The two reacting ligands must be in a cis position relative to each other in the metal's coordination sphere.

The reaction generates a vacant coordination site, which is often filled by another ligand to prevent the reverse reaction (elimination).

The process is typically reversible unless the vacant site is trapped by a strong ligand.

In the context of this compound, after transmetalation places the 2-bromobenzyl group onto the catalyst, this group could potentially undergo migratory insertion with another coordinated ligand, such as an alkene or CO, leading to more complex molecular architectures.

Reductive elimination is the final, product-forming step in a cross-coupling cycle and is the microscopic reverse of oxidative addition. In this step, two ligands, which must be cis to one another, couple to form a new covalent bond and are expelled from the metal's coordination sphere. This process reduces the metal's oxidation state and coordination number by two, regenerating the active catalyst.

The reaction is favored when the newly formed bond in the organic product is strong. The geometry of the metal complex is critical; if the ligands intended for elimination are trans, they must first isomerize to a cis arrangement for the reaction to proceed. For a typical Negishi coupling reaction involving this compound and an aryl halide, this step would involve the coupling of the benzyl (B1604629) group and the aryl group on the metal center to form the final product.

Role of Transition Metal Catalysts and Ligands

The choice of the transition metal catalyst and its associated ligands is paramount in controlling the efficiency and selectivity of reactions involving this compound. Palladium and nickel complexes are the most common catalysts for these transformations.

Transition Metals:

Palladium (Pd): Palladium-based catalysts, such as those derived from Pd₂(dba)₃, are widely used due to their high activity and functional group tolerance.

Nickel (Ni): Nickel catalysts are often more cost-effective and can exhibit different reactivity, sometimes enabling the coupling of less reactive electrophiles. The oxidative addition step is often faster with nickel compared to palladium.

Iron (Fe): Iron-based catalysts are explored as a more sustainable alternative, though their mechanisms can be more complex.

Ligands: Ligands play a critical role by modulating the steric and electronic properties of the metal center, which in turn influences each step of the catalytic cycle.

Phosphine Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are common. Electron-rich phosphines can increase the rate of oxidative addition by making the metal center more nucleophilic. Bulkier ligands can promote the final reductive elimination step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form very stable and highly active catalysts.

Nanoparticles: In some cases, transition metal nanoparticles can act as the active catalytic species, providing a large surface area for the reaction.

The following table summarizes the function of different catalytic components in a typical cross-coupling reaction.

| Component | Example(s) | Role in Catalytic Cycle |

| Metal Precursor | Pd(OAc)₂, NiCl₂ | Source of the active low-valent metal catalyst. |

| Ligand | PPh₃, dppf, tedicyp | Modulates metal's electronic and steric properties; stabilizes the metal center; influences rates of oxidative addition and reductive elimination. |

| Additive | Bu₄NI | Can accelerate the reaction, potentially by aiding in the formation of active nanoparticles or influencing ligand exchange. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the detailed mechanisms of organometallic reactions. By calculating the electronic structure of molecules, DFT can predict the geometries of reactants, intermediates, and transition states, as well as the associated energy changes along a reaction pathway.

DFT calculations provide quantitative data on the thermodynamics and kinetics of each elementary step in a catalytic cycle. This allows researchers to:

Map Potential Energy Surfaces: By calculating the energy of the system as the reaction progresses, a complete energy profile can be constructed, identifying the lowest-energy pathway.

Determine Rate-Determining Step: The transition state with the highest energy barrier typically corresponds to the rate-determining step of the reaction. For many cross-coupling reactions, this is often the oxidative addition or reductive elimination step.

Rationalize Selectivity: When multiple products are possible, DFT can compare the activation barriers for the competing pathways to predict or explain the observed regioselectivity or stereoselectivity.

Screen Catalysts and Ligands: The effect of different metals or ligands on the energy barriers of the catalytic steps can be computationally evaluated, guiding the experimental design of more efficient catalysts.

The table below presents a hypothetical, yet representative, set of energetic data for a Pd-catalyzed Negishi cross-coupling reaction, illustrating the type of information obtained from DFT studies.

| Reaction Step | Species Involved | Relative Free Energy (kcal/mol) | Description |

| Catalyst Activation | L₂Pd(0) + Ar-X | 0.0 | Starting point of the active catalyst and electrophile. |

| Oxidative Addition TS | [L₂Pd(Ar)(X)]‡ | +15 to +25 | Energy barrier for the insertion of Pd(0) into the Ar-X bond. |

| Oxidative Addition Product | L₂Pd(II)(Ar)(X) | -5 to -15 | Stable Pd(II) intermediate formed after oxidative addition. |

| Transmetalation TS | [L₂Pd(Ar)(BnZnBr)]‡ | +10 to +20 | Energy barrier for the transfer of the benzyl group from zinc to palladium. |

| Transmetalation Product | L₂Pd(II)(Ar)(Bn) | -10 to -25 | Pd(II) intermediate with both organic coupling partners. |

| Reductive Elimination TS | [L₂Pd(Ar)(Bn)]‡ | +18 to +30 | Energy barrier for the C-C bond-forming step. |

| Final Product + Catalyst | Ar-Bn + L₂Pd(0) | -30 to -50 | Thermodynamically favorable formation of product and regeneration of the catalyst. |

Note: The energy values are illustrative and can vary significantly based on the specific reactants, ligands, and solvent system.

Understanding the Origins of Selectivity through DFT

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the factors that govern selectivity in chemical reactions involving organozinc reagents like this compound. While specific DFT studies exclusively targeting this compound are not extensively documented in publicly available literature, general principles derived from computational studies of related organozinc compounds can provide significant insights. These studies focus on how electronic and steric factors, as well as reaction conditions, influence the regioselectivity and stereoselectivity of their reactions.

The selectivity in reactions of benzylic zinc reagents is often dictated by the subtle interplay of electronic effects of the substituents on the aromatic ring and the steric hindrance around the reactive carbon-zinc bond. DFT calculations can model the electron distribution in the this compound molecule and predict how the bromo substituent influences the nucleophilicity of the benzylic carbon. This, in turn, helps in understanding its reactivity towards different electrophiles.

Furthermore, DFT can be employed to explore the potential energy surfaces of different reaction pathways. For instance, in a cross-coupling reaction, DFT can help determine whether a reaction is likely to proceed via a direct SN2-type mechanism or through a radical pathway. The calculated activation energies for these competing pathways can reveal the most favorable route under specific conditions, thus explaining the observed selectivity.

The role of solvents and additives, which are known to significantly impact the reactivity and selectivity of organozinc reagents, can also be rationalized through DFT. Computational models can include explicit solvent molecules to simulate the solvation effects and the coordination of additives like lithium chloride to the zinc center. These models can demonstrate how such interactions stabilize or destabilize transition states, thereby influencing the reaction's outcome.

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT studies to understand selectivity.

| Reaction Type | Electrophile | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Cross-Coupling | Aryl Halide | Direct SN2 | 22.5 | Aryl-substituted toluene |

| Cross-Coupling | Aryl Halide | Radical | 28.1 | |

| Addition | Aldehyde | 1,2-Addition | 15.3 | Alcohol |

| Addition | Aldehyde | Radical Addition | 21.8 |

Analysis of Intermediates and Transition States

The analysis of intermediates and transition states through computational methods like DFT provides a molecular-level understanding of the reaction mechanisms of this compound. While direct experimental observation of these transient species is often challenging, computational chemistry allows for their characterization, offering valuable insights into the reaction dynamics.

Intermediates: In the context of reactions involving this compound, several types of intermediates can be computationally modeled. For instance, in its formation from 2-bromobenzyl bromide and zinc metal, radical intermediates are likely involved. researchgate.net DFT calculations can help in characterizing the structure and stability of the 2-bromobenzyl radical.

In subsequent reactions, such as Negishi cross-coupling, the organozinc reagent itself acts as a key intermediate. Computational studies on similar organozinc reagents have shown that their structure in solution is often complex, involving coordination with solvent molecules. chemrxiv.orgchemrxiv.org DFT can model these solvated complexes to understand their stability and reactivity. For example, the coordination of a solvent like THF to the zinc atom can influence the nucleophilicity of the benzylic carbon.

Transition States: Transition state theory is fundamental to understanding reaction rates, and DFT is a primary tool for locating and characterizing transition states. wikipedia.org For a given reaction of this compound, DFT calculations can identify the geometry of the transition state, which represents the highest energy point along the reaction coordinate.

The structural parameters of the transition state, such as bond lengths and angles, provide crucial information about the mechanism. For example, in a nucleophilic substitution reaction, the geometry of the transition state can indicate whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1-like) mechanism.

The calculated energy of the transition state, relative to the reactants, gives the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. For instance, DFT could be used to compare the energy barriers for the reaction of this compound with an electrophile proceeding through either a polar or a single-electron transfer (SET) mechanism.

The following table presents hypothetical data from a DFT analysis of intermediates and transition states for a reaction of this compound.

| Species | Description | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | This compound + Aldehyde | 0.0 | - |

| Intermediate 1 | Coordination complex | -5.2 | Zn-O bond length: 2.1 Å |

| Transition State 1 | Six-membered ring-like structure | +15.3 | Forming C-C bond: 2.2 Å; Breaking C-Zn bond: 2.3 Å |

| Product | Zinc alkoxide | -25.8 | - |

Selectivity Aspects in 2 Bromobenzylzinc Bromide Chemistry

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. Organozinc reagents, including 2-bromobenzylzinc bromide, are known for their high functional group tolerance, which is a key advantage in organic synthesis. However, their reactivity can be modulated to achieve selective transformations.

The reactivity of this compound, like other organozinc halides, is generally lower than that of organolithium or Grignard reagents. This moderate reactivity allows for a higher degree of chemoselectivity. For instance, benzylic zinc reagents exhibit different reactivities towards various carbonyl functionalities. While they readily react with aldehydes and ketones, they are typically less reactive towards esters and amides. This difference in reactivity allows for the selective benzylation of an aldehyde in the presence of an ester.

In palladium- or nickel-catalyzed cross-coupling reactions, the chemoselectivity is also influenced by the catalyst and the reaction conditions. Benzylic zinc reagents can be coupled with a wide range of organic halides and triflates. The general order of reactivity for the coupling partner's leaving group is I > Br > OTf > Cl. This allows for selective coupling at a more reactive site, leaving a less reactive one intact for subsequent transformations. Furthermore, functional groups like esters, nitriles, and even some ketones can be tolerated in the coupling partner under optimized conditions. For example, a palladium-catalyzed Negishi coupling can be performed on an aryl bromide bearing an ester group without the organozinc reagent attacking the ester.

To illustrate the preferential reactivity, consider the competitive reaction of this compound with a mixture of benzaldehyde and methyl benzoate. The reaction would be expected to predominantly yield the alcohol product from the addition to the more electrophilic aldehyde, with minimal formation of the ketone from reaction with the ester.

Table 1: Illustrative Chemoselectivity of Benzylzinc Reagents in Reactions with Carbonyl Compounds (Note: This table is based on general reactivity trends of organozinc reagents and may not represent empirically validated data for this compound specifically.)

| Electrophile 1 | Electrophile 2 | Major Product | Minor Product |

| Aldehyde | Ester | Alcohol (from aldehyde addition) | Ketone (from ester addition) |

| Ketone | Nitrile | Tertiary Alcohol (from ketone addition) | Ketone (from nitrile addition) |

| Acyl Chloride | Ketone | Ketone (from acyl chloride addition) | Tertiary Alcohol (from ketone addition) |

Several strategies can be employed to enhance the chemoselectivity of reactions involving this compound:

Choice of Catalyst and Ligands: In cross-coupling reactions, the selection of the palladium or nickel catalyst and the associated ligands is crucial. The use of specific ligands can modulate the reactivity of the catalytic species, allowing for selective coupling at one site over another. For instance, certain phosphine ligands can promote the coupling with aryl bromides while minimizing side reactions with other functional groups present in the molecule.

Reaction Temperature: Lowering the reaction temperature can often increase chemoselectivity. Since the activation energies for reactions with different functional groups are not identical, a lower temperature can favor the reaction with the lower activation energy, thus enhancing the selectivity.

Use of Additives: The addition of salts, such as lithium chloride (LiCl) or magnesium chloride (MgCl₂), can influence the aggregation state and reactivity of the organozinc reagent, thereby affecting its chemoselectivity. These additives can break up aggregates of the organozinc reagent, leading to a more reactive "ate" complex, which can exhibit different selectivity profiles.

Transmetalation to Other Metals: Transmetalation of the organozinc reagent to a different metal, such as copper, can generate a new organometallic species with a different reactivity profile. Organocuprates, for example, are known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction that is not typical for organozinc reagents alone. This strategy allows for a switch in chemoselectivity.

Regioselectivity

Regioselectivity is the preference for a reaction to occur at one position over another in a molecule. In the context of this compound, this is particularly relevant in cross-coupling reactions with unsymmetrically substituted electrophiles and in annulation reactions.

In Negishi cross-coupling reactions, the regioselectivity of the reaction between this compound and a di-substituted aryl halide (e.g., a di-bromobenzene) is a key consideration. The outcome is governed by a combination of steric and electronic factors of both the organozinc reagent and the aryl halide, as well as the nature of the catalyst. For instance, in the coupling with an ortho-para-disubstituted aryl halide, the catalyst may preferentially undergo oxidative addition at the less sterically hindered position.

Annulation reactions, where a new ring is formed, also present regiochemical challenges. The reaction of this compound with an unsymmetrical electrophile, such as a substituted α,β-unsaturated ketone, can potentially lead to two different regioisomers. The control of this regioselectivity is often achieved by careful selection of the reaction conditions and any additives or catalysts.

Steric Effects: The bromine atom at the ortho position of this compound introduces significant steric bulk around the benzylic carbon. This steric hindrance can play a crucial role in directing the regiochemical outcome of its reactions. In cross-coupling reactions with substituted aryl halides, the bulky nature of the organozinc reagent can favor coupling at the less sterically encumbered position of the electrophile. For example, when reacting with a 2,4-disubstituted aryl bromide, coupling is more likely to occur at the 4-position to minimize steric clash.

Table 2: Predicted Regioselectivity in the Negishi Coupling of this compound with Substituted Aryl Bromides (Note: This table represents predicted outcomes based on general principles of steric and electronic effects.)

| Aryl Bromide Substituent | Position of Coupling | Predominant Influencing Factor |

| 2-Methyl | para-position | Steric Hindrance |

| 4-Nitro | para-position | Electronic (activation by EWG) |

| 2-Methoxy | para-position | Steric Hindrance |

| 3-Cyano | para- or ortho-position | Competing Steric and Electronic Effects |

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While this compound itself is achiral, stereoselectivity becomes a critical issue when it reacts with chiral molecules or when a prochiral center is converted into a chiral one.

Information directly pertaining to the stereoselective reactions of this compound is limited in readily available literature. However, general principles of stereoselection in reactions of similar organozinc reagents can be applied. For instance, in the addition of a benzylzinc reagent to a chiral aldehyde containing a pre-existing stereocenter, the reaction can proceed with either substrate control or reagent control to favor the formation of one diastereomer over the other. The outcome is often predicted by models such as the Felkin-Anh or Cram-chelation models.

Furthermore, enantioselective transformations can be achieved through the use of chiral catalysts. In the context of Negishi cross-coupling, the use of a chiral ligand on the palladium or nickel catalyst can induce asymmetry in the product. For example, the coupling of a prochiral electrophile with this compound in the presence of a chiral phosphine ligand could, in principle, lead to the formation of an enantioenriched product. Similarly, the development of chiral additives that can coordinate to the zinc atom could also be a viable strategy for inducing stereoselectivity in addition reactions. While specific examples for this compound are not well-documented, the extensive research into enantioselective reactions of other organozinc reagents suggests that such transformations are feasible and represent an area for future investigation.

Diastereoselective Transformations

Diastereoselective reactions involving organozinc reagents, which could hypothetically include this compound, are often achieved through several established strategies. These methods typically rely on the interaction of the organozinc reagent with a chiral substrate, such as a chiral aldehyde, ketone, or imine. The inherent chirality of the substrate directs the approach of the nucleophilic zinc reagent, leading to the preferential formation of one diastereomer over the other.

One common approach is the use of substrates containing a resident stereocenter, often adjacent to the reacting carbonyl or imine group. In such cases, the stereochemical outcome can often be predicted by established models of asymmetric induction, such as Cram's rule, the Felkin-Anh model, or the chelation-controlled model. For instance, the addition of a benzylic zinc reagent to an α-chiral aldehyde would be expected to favor the formation of either the syn or anti diastereomer, depending on the nature of the substituents and the reaction conditions.

Another strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. For example, a prochiral ketone could be converted into a chiral enolate through the use of a chiral amine, and the subsequent reaction with an organozinc reagent would proceed with high diastereoselectivity.

While these principles are well-established for a variety of organozinc reagents, specific studies and data tables illustrating the diastereoselective transformations of this compound are not found in the reviewed literature.

Enantioselective Approaches

Enantioselective transformations involving organozinc reagents are a cornerstone of modern asymmetric synthesis. These reactions typically employ a prochiral substrate and a chiral catalyst or ligand to induce the formation of one enantiomer in excess. The addition of organozinc reagents to aldehydes and ketones is a classic example of this approach.

The most common strategy involves the use of a chiral ligand that coordinates to the zinc atom, creating a chiral environment around the reactive center. This chiral complex then reacts with the prochiral substrate, and the steric and electronic properties of the ligand favor one pathway of attack, leading to an enantiomerically enriched product. A wide variety of chiral ligands, including amino alcohols, diamines, and phosphoramidites, have been successfully employed in the enantioselective addition of organozinc reagents to carbonyl compounds. nih.govmdpi.comnih.govbohrium.com

For instance, the reaction of an organozinc reagent with an aldehyde in the presence of a catalytic amount of a chiral amino alcohol, such as (-)-N,N-dibutylnorephedrine (DBNE), is a well-known method for the synthesis of chiral secondary alcohols. The zinc reagent first reacts with the chiral ligand to form a chiral catalyst, which then mediates the enantioselective addition to the aldehyde.

Despite the extensive research in the field of enantioselective organozinc chemistry, there is a lack of specific studies focusing on the enantioselective applications of this compound. Therefore, no specific data on enantioselective approaches involving this particular compound can be presented.

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for 2-Bromobenzylzinc Bromide Reactions

The efficiency and selectivity of cross-coupling reactions involving this compound are critically dependent on the catalytic system employed. While palladium catalysts have been traditionally used, recent research has focused on developing more sustainable, cost-effective, and efficient catalysts based on other transition metals.

Nickel- and Cobalt-Based Catalysts:

Nickel and cobalt catalysts have emerged as powerful alternatives to palladium for promoting the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides. uni-muenchen.deresearchgate.net These earth-abundant metals offer significant cost advantages and often exhibit unique reactivity. For instance, a catalytic system comprising Ni(acac)₂ and PPh₃ has been shown to effectively catalyze the cross-coupling of benzylic zinc reagents, prepared via direct zinc insertion in the presence of LiCl, with a variety of aromatic bromides, chlorides, and tosylates. researchgate.net Similarly, cobalt-based systems, such as those using CoBr₂, have demonstrated high efficiency in these transformations. uni-muenchen.de The development of these catalysts has broadened the scope of accessible diarylmethane and aryl-heteroarylmethane derivatives. uni-muenchen.deresearchgate.net

A key area of ongoing research is the design and synthesis of novel ligands that can enhance the performance of these base-metal catalysts. The electronic and steric properties of the ligand play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. The development of ligands that can stabilize the active catalytic species and prevent side reactions, such as homo-coupling, is a primary objective.

Photoredox Dual Catalysis:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. The integration of photoredox catalysis with transition metal catalysis, known as dual catalysis, presents a promising avenue for activating this compound and its coupling partners in novel ways. upenn.educore.ac.uk This approach can potentially lead to new reaction pathways that are not accessible through traditional thermal methods. Research in this area is focused on identifying suitable photosensitizers and transition metal co-catalysts that can work in concert to achieve efficient and selective transformations of this compound.

Table 1: Examples of Novel Catalytic Systems for Reactions of Benzylic Zinc Reagents

| Catalyst System | Electrophile | Product Type | Key Features |

| Ni(acac)₂ / PPh₃ | Aromatic bromides, chlorides, tosylates | Diaryl- and aryl-heteroarylmethanes | Utilizes cost-effective nickel; compatible with a wide range of electrophiles. researchgate.net |

| CoBr₂ / Isoquinoline | Aryl and heteroaryl bromides or chlorides | Polyfunctionalized diaryl- and aryl-heteroarylmethanes | Employs earth-abundant cobalt; offers a practical route to valuable methane (B114726) derivatives. uni-muenchen.de |

| Photoredox/Nickel Dual Catalysis | Aryl Halides | C(sp³)–C(sp²) coupled products | Enables reactions under mild, visible-light irradiation; accesses novel reaction pathways via radical intermediates. upenn.edu |

Integration into Flow Chemistry and Continuous Processing

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, scalability, and process control. dntb.gov.ua The on-demand synthesis and immediate consumption of reactive intermediates like this compound is a particularly attractive application of flow chemistry.

The generation of organozinc halides in continuous flow has been successfully demonstrated, often utilizing packed-bed reactors containing metallic zinc. researchgate.netvapourtec.com This approach allows for the controlled formation of the organozinc reagent, minimizing the risks associated with its handling and storage. The effluent from the reactor, containing the freshly prepared this compound, can be directly introduced into a second flow reactor where it is mixed with a solution of the electrophile and catalyst to perform the desired cross-coupling reaction. vapourtec.comresearchgate.net

The benefits of integrating this compound chemistry into flow processes include:

Enhanced Safety: The small reactor volumes and rapid consumption of the reactive organozinc reagent significantly reduce the hazards associated with its accumulation.

Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yields.

Facilitated Scale-up: Scaling up a continuous process is often more straightforward than scaling up a batch reaction, as it typically involves running the process for a longer duration rather than increasing the reactor size.

Future research in this area will likely focus on the development of integrated, multi-step flow systems that combine the synthesis of this compound with its subsequent functionalization and even downstream purification steps. The design of more robust and efficient packed-bed reactors for the continuous generation of the organozinc reagent is also an area of active investigation.

Exploration of New Reaction Manifolds and Synthetic Utilities

While the Negishi cross-coupling reaction remains the most prominent application of this compound, researchers are actively exploring its utility in other synthetic transformations.

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The use of benzylic organozinc reagents in Mannich-type multicomponent reactions to produce α-branched amines has been explored. beilstein-journals.org Extending this concept to this compound could provide a direct route to a variety of structurally diverse and potentially biologically active amine derivatives.

Synthesis of Heterocyclic and Spirocyclic Systems:

The functionalization of heterocyclic compounds is of great importance in medicinal chemistry. This compound can serve as a key building block in the synthesis of various heterocyclic structures through cross-coupling with functionalized heteroaryl halides. beilstein-journals.orgmdpi.com Furthermore, the development of tandem reactions involving organozinc reagents opens up possibilities for the construction of more complex architectures, such as spirocycles. researchgate.netrsc.orgrsc.org The investigation of intramolecular reactions of suitably functionalized derivatives of this compound could lead to novel strategies for the synthesis of carbocyclic and heterocyclic ring systems.

Table 2: Emerging Synthetic Applications of Benzylic Zinc Reagents

| Reaction Type | Product Class | Potential Significance |

| Multicomponent Reactions | α-Branched Amines | Rapid access to structurally diverse and potentially bioactive molecules. beilstein-journals.orgmdpi.com |

| Cross-Coupling with Heteroaryl Halides | Functionalized Heterocycles | Important for the synthesis of pharmaceutical and agrochemical compounds. beilstein-journals.orgmdpi.com |

| Tandem/Domino Reactions | Spirocyclic Compounds | Efficient construction of complex three-dimensional molecular architectures. researchgate.netrsc.orgrsc.org |

Challenges and Opportunities in the Field of Benzylic Organozinc Reagents

Despite the significant progress in the field, several challenges remain in the synthesis and application of benzylic organozinc reagents like this compound. Overcoming these challenges presents significant opportunities for future research.

Challenges:

Homo-coupling: One of the most common side reactions in the preparation and use of benzylic zinc reagents is Wurtz-type homo-coupling, which leads to the formation of bibenzylic byproducts. nih.gov This side reaction reduces the yield of the desired cross-coupling product and complicates purification. The propensity for homo-coupling is influenced by factors such as temperature, solvent, and the presence of activating agents.

Thermal Instability: Benzylic organozinc reagents can be thermally unstable, which can limit the reaction conditions that can be employed. This instability can also lead to decomposition and the formation of undesired byproducts.

Functional Group Tolerance: While organozinc reagents are generally known for their good functional group tolerance, highly reactive functional groups can still interfere with their preparation or subsequent reactions. researchgate.netewha.ac.krresearchgate.net

Opportunities:

Stabilization of Organozinc Reagents: The discovery that additives like lithium chloride (LiCl) can significantly improve the stability and reactivity of organozinc reagents has been a major breakthrough. acs.orgnih.gov LiCl is believed to break up zinc aggregate clusters and form higher-order zincates, which are more soluble and reactive. Further research into the role of additives and the development of new stabilizing agents could lead to even more robust and versatile benzylic organozinc reagents.

In Situ Generation and Consumption: The challenges associated with the stability and handling of benzylic zinc reagents can be largely circumvented by generating them in situ and immediately consuming them in the subsequent reaction. nih.govacs.org This approach, which is well-suited for flow chemistry applications, avoids the need to isolate and store the sensitive organometallic intermediate.

Broader Substrate Scope: The development of more active and selective catalytic systems will continue to expand the scope of electrophiles that can be successfully coupled with this compound. This includes historically challenging substrates such as sterically hindered aryl halides and certain classes of alkyl halides.

常见问题

Q. How is 2-Bromobenzylzinc bromide synthesized, and what are the critical reaction parameters?

- Methodological Answer : this compound is typically prepared via transmetallation. A common method involves reacting 2-bromobenzyl bromide with zinc metal in a polar aprotic solvent (e.g., THF) under inert atmosphere. Key parameters include:

- Temperature : Maintained at 40–60°C to balance reactivity and side-product formation .

- Catalyst : Iron powder (0.5–1 wt%) accelerates bromine activation .

- Stoichiometry : A 1:1 molar ratio of 2-bromobenzyl bromide to zinc ensures complete conversion.

- Purification : Post-reaction quenching with saturated NH₄Cl, followed by extraction with diethyl ether and drying over MgSO₄ .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store under argon at –20°C in flame-resistant containers to prevent degradation and moisture absorption .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water due to exothermic reactions .

Q. How can researchers verify the purity and stability of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Monitor for residual toluene (δ 2.3 ppm in H NMR) or unreacted zinc .

- Titration : Use iodometric titration to quantify active zinc content .